2-(Pentylsulfanyl)acetic acid
Description
2-(Pentylsulfanyl)acetic acid is a sulfur-containing derivative of acetic acid, characterized by a pentylsulfanyl (-S-C₅H₁₁) group attached to the α-carbon of the acetic acid backbone. Its molecular formula is C₇H₁₄O₂S, with a molecular weight of 162.25 g/mol. The sulfur atom in the thioether group introduces unique electronic and steric effects, distinguishing it from oxygenated analogs like 2-(pentyloxy)acetic acid. The compound’s lipophilicity is enhanced by the pentyl chain, making it more soluble in organic solvents compared to shorter-chain thioacetic acids.
Properties
Molecular Formula |
C7H14O2S |
|---|---|
Molecular Weight |
162.25 g/mol |
IUPAC Name |
2-pentylsulfanylacetic acid |
InChI |
InChI=1S/C7H14O2S/c1-2-3-4-5-10-6-7(8)9/h2-6H2,1H3,(H,8,9) |
InChI Key |
NBEYNZQBEQOQRG-UHFFFAOYSA-N |
SMILES |
CCCCCSCC(=O)O |
Canonical SMILES |
CCCCCSCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-(Pentylsulfanyl)acetic acid with structurally related compounds:
Acidity and Reactivity
- 2-(Pentylsulfanyl)acetic acid : The pentyl group’s electron-donating nature slightly reduces acidity compared to chloro- or pyrimidine-substituted analogs. Its pKa is estimated to be ~3.5–4.0, higher than acetic acid (pKa 2.5) but lower than alkylthiols (pKa ~10) .
- Chlorophenyl and Pyrimidine Analogs : Electron-withdrawing groups (e.g., Cl, pyrimidine) lower pKa values significantly (e.g., 2-[(4-Chlorophenyl)thio]acetic acid: pKa ~2.5–3.0) .
- Hydrogen Bonding Effects: Compounds like 2-[(Isopropoxycarbonothioyl)sulfanyl]-acetic acid form dimers via O–H⋯O interactions, which stabilize the crystal lattice and may influence solubility .
Q & A
Q. What experimental methods are recommended for synthesizing 2-(pentylsulfanyl)acetic acid with high purity?
The synthesis typically involves a two-step process: (1) alkylation of a thiol precursor with bromoacetic acid derivatives under basic conditions, and (2) purification via column chromatography. For example, in analogous compounds like 2-(3-bromo-4-methoxyphenyl)acetic acid, regioselective bromination followed by acid hydrolysis and recrystallization achieved 84% yield and high purity . Key considerations include controlling reaction temperature (room temperature to 60°C), using anhydrous solvents, and optimizing pH during acidification to minimize side reactions. Post-synthesis, purity can be verified via thin-layer chromatography (TLC) and melting point analysis .
Q. Which spectroscopic techniques are critical for structural characterization of 2-(pentylsulfanyl)acetic acid?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are essential. For instance, in structurally similar compounds like 2-(pyridylsulfanyl)acetic acid, ¹H NMR confirmed the presence of the sulfanyl proton (δ 3.5–4.0 ppm) and carboxylic acid proton (δ 10–12 ppm). FTIR identifies the S–C=O stretch (~1680 cm⁻¹) and O–H stretch (~2500–3300 cm⁻¹) . For unambiguous confirmation, single-crystal X-ray diffraction (SCXRD) is recommended to resolve bond lengths and angles (e.g., S–C bond ~1.82 Å in analogous compounds) .
Advanced Research Questions
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?
Slow evaporation of a saturated solution in acetone or ethyl acetate at 4°C is effective. In studies on 2-(cyclohexylsulfanyl)acetic acid derivatives, crystals formed via solvent evaporation exhibited well-defined hydrogen-bonded dimers (O–H···O, ~2.65 Å) and C–H···π interactions (~3.3 Å), critical for stabilizing the lattice . Key parameters include:
- Solvent polarity: Medium-polarity solvents (e.g., acetone) balance solubility and evaporation rate.
- Temperature gradients: Gradual cooling (e.g., 25°C → 4°C) reduces nucleation density.
- Additives: Trace acetic acid can enhance crystal growth by modulating pH .
Q. How are weak intermolecular interactions (e.g., C–H···π, van der Waals) analyzed in the solid-state structure of 2-(pentylsulfanyl)acetic acid?
SCXRD data analyzed with software like SHELXL or OLEX2 can quantify these interactions. For example, in 2-(isopropylsulfanyl)acetic acid derivatives, weak C–H···π interactions (distance ~3.5 Å, angle ~150°) were visualized using ORTEP-3 . Hirshfeld surface analysis further distinguishes contributions from H-bonding (red regions) vs. van der Waals contacts (blue regions). Such analysis is critical for understanding packing efficiency and stability .
Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal structures. For example, in 2-(pyrimidinylsulfanyl)acetic acid, NMR indicated free rotation of the sulfanyl group, while SCXRD revealed a fixed conformation due to crystal packing . To reconcile these:
- Perform variable-temperature NMR to assess rotational barriers.
- Compare multiple crystal forms (polymorphs) to identify conformation-dependent interactions.
- Use Density Functional Theory (DFT) to model gas-phase vs. solid-state geometries .
Q. What strategies mitigate byproduct formation during the synthesis of 2-(pentylsulfanyl)acetic acid?
Common byproducts include disulfide dimers (R–S–S–R) and over-alkylated derivatives. Strategies include:
- Stoichiometric control: Limit bromoacetic acid to 1.1 equivalents to prevent di-alkylation.
- Inert atmosphere: Use nitrogen to suppress oxidative dimerization of thiols.
- Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates byproducts .
Methodological Notes
- Data Analysis Tools: For SCXRD refinement, SHELXL provides robust handling of hydrogen bonding and disorder. For visualization, ORTEP-3 aids in interpreting thermal ellipsoids and intermolecular interactions.
- Validation: Cross-validate spectroscopic data with computational methods (e.g., Gaussian for IR/NMR simulations) to ensure consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
